[3-(furan-2-ylmethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone [3-(furan-2-ylmethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16309356
InChI: InChI=1S/C21H22N2O3S/c1-14-15(2)27-21-19(14)12-22(11-18-5-4-10-26-18)13-23(21)20(24)16-6-8-17(25-3)9-7-16/h4-10H,11-13H2,1-3H3
SMILES:
Molecular Formula: C21H22N2O3S
Molecular Weight: 382.5 g/mol

[3-(furan-2-ylmethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone

CAS No.:

Cat. No.: VC16309356

Molecular Formula: C21H22N2O3S

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

[3-(furan-2-ylmethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone -

Specification

Molecular Formula C21H22N2O3S
Molecular Weight 382.5 g/mol
IUPAC Name [3-(furan-2-ylmethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(4-methoxyphenyl)methanone
Standard InChI InChI=1S/C21H22N2O3S/c1-14-15(2)27-21-19(14)12-22(11-18-5-4-10-26-18)13-23(21)20(24)16-6-8-17(25-3)9-7-16/h4-10H,11-13H2,1-3H3
Standard InChI Key WIXNZZXOFLAFQV-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC2=C1CN(CN2C(=O)C3=CC=C(C=C3)OC)CC4=CC=CO4)C

Introduction

[Introduction to 3-(furan-2-ylmethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone](pplx://action/followup)

The compound 3-(furan-2-ylmethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is a complex organic molecule that incorporates a thieno[2,3-d]pyrimidine core, a furan ring, and a 4-methoxyphenyl group. This combination of structural elements suggests potential biological activities, as thieno[2,3-d]pyrimidine derivatives are known for their diverse pharmacological effects, including anticancer, antibacterial, and antifungal properties.

Structural Features

  • Thieno[2,3-d]pyrimidine Core: This bicyclic structure is a key component of the compound, contributing to its potential biological activity. Thieno[2,3-d]pyrimidines are often studied for their interactions with various biological targets.

  • Furan Ring: The presence of a furan ring adds to the compound's molecular diversity and may influence its pharmacological properties.

  • 4-Methoxyphenyl Group: This moiety is known for its electron-donating properties, which can affect the compound's reactivity and biological interactions.

Synthesis

The synthesis of 3-(furan-2-ylmethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone likely involves a multi-step process similar to that of related thieno[2,3-d]pyrimidine derivatives. This may include:

  • Preparation of the Thieno[2,3-d]pyrimidine Core: Achieved through cyclization reactions involving appropriate precursors.

  • Introduction of the Furan-2-ylmethyl Group: Typically via nucleophilic substitution reactions.

  • Coupling with the 4-Methoxyphenyl Group: This step may involve the formation of a methanone linkage, facilitated by coupling reagents.

Biological Activity

While specific data on 3-(furan-2-ylmethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is limited, compounds with similar structures have shown promising biological activities. Thieno[2,3-d]pyrimidine derivatives are known for their potential anticancer, antibacterial, and antifungal properties.

Research Findings and Data

Compound FeatureDescription
Molecular StructureThieno[2,3-d]pyrimidine core, furan ring, and 4-methoxyphenyl group
Synthetic RouteMulti-step process involving cyclization and coupling reactions
Potential Biological ActivityAnticancer, antibacterial, antifungal properties based on similar compounds

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